Cas no 1564561-48-3 (2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one)

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-one is a fluorinated ketone derivative featuring a pyridine moiety, which imparts unique reactivity and stability. The presence of difluoromethyl groups enhances its electrophilic character, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural framework is particularly useful for constructing heterocyclic compounds, where the electron-withdrawing fluorine atoms can influence regioselectivity and reaction kinetics. The compound's high purity and well-defined molecular structure ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. Its compatibility with a range of solvents and reagents further underscores its versatility in organic synthesis.
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one structure
1564561-48-3 structure
商品名:2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
CAS番号:1564561-48-3
MF:C8H7F2NO
メガワット:171.144088983536
CID:6087030
PubChem ID:112574268

2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
    • EN300-1932075
    • 1564561-48-3
    • インチ: 1S/C8H7F2NO/c1-5-2-3-6(4-11-5)7(12)8(9)10/h2-4,8H,1H3
    • InChIKey: GGOLDTPMTDXLEP-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1=CN=C(C)C=C1)=O)F

計算された属性

  • せいみつぶんしりょう: 171.04957017g/mol
  • どういたいしつりょう: 171.04957017g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 30Ų

2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932075-5.0g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
5g
$3313.0 2023-05-26
Enamine
EN300-1932075-10g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
10g
$4545.0 2023-09-17
Enamine
EN300-1932075-0.1g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
0.1g
$930.0 2023-09-17
Enamine
EN300-1932075-0.5g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
0.5g
$1014.0 2023-09-17
Enamine
EN300-1932075-2.5g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
2.5g
$2071.0 2023-09-17
Enamine
EN300-1932075-0.25g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
0.25g
$972.0 2023-09-17
Enamine
EN300-1932075-1.0g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
1g
$1142.0 2023-05-26
Enamine
EN300-1932075-0.05g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
0.05g
$888.0 2023-09-17
Enamine
EN300-1932075-10.0g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
10g
$4914.0 2023-05-26
Enamine
EN300-1932075-1g
2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1564561-48-3
1g
$1057.0 2023-09-17

2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one 関連文献

2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-oneに関する追加情報

2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one

2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one is a chemical compound with the CAS registry number 1564561-48-3. This compound belongs to the class of fluorinated ketones and is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a ketone group. The presence of two fluorine atoms on the ethanone moiety contributes to its distinct chemical properties and potential applications in various fields.

The synthesis of 2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one involves advanced organic chemistry techniques. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, researchers have explored the use of transition metal catalysts and microwave-assisted synthesis to streamline the production process. These advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production, making this compound more accessible for industrial applications.

One of the key areas where 2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one has shown promise is in pharmaceutical research. Its fluorinated structure makes it an attractive candidate for drug development due to the unique pharmacokinetic properties imparted by fluorine atoms. Recent studies have highlighted its potential as a lead compound in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

In addition to its pharmaceutical applications, 2,2-difluoro-1-(6-methylpyridin-3-yl)ethan-1-one has also been investigated for its role in agrochemicals. Its ability to interact with biological systems in a controlled manner makes it a valuable component in the design of pesticides and herbicides. Researchers have reported that this compound exhibits selective toxicity against certain pests while showing minimal adverse effects on non-target organisms.

The physical and chemical properties of 2,2-difluoro-1-(6-methylpyridin-3-yl)ethanone have been extensively studied to understand its behavior under different conditions. For example, its melting point and boiling point have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These studies provide critical insights into its stability and suitability for various industrial processes.

From an environmental perspective, the degradation pathways of 2,2-difluoro_

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